molecular formula C23H21N5O4 B2507734 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 941952-47-2

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2507734
CAS RN: 941952-47-2
M. Wt: 431.452
InChI Key: QBIMIUISXVBAQC-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide” is a pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, including the compound , involves various synthetic protocols . For each compound, the biological activity and the synthetic route are reported . The bibliographic research for these compounds was done using Reaxys and Scifinder .


Molecular Structure Analysis

The molecular formula of the compound is C23H21N5O3. The molecular weight is 415.453.


Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidine derivatives are part of the synthetic protocols used to prepare these compounds . These reactions contribute to the therapeutic interest of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its molecular formula (C23H21N5O3) and molecular weight (415.453).

Scientific Research Applications

a. Phos-tag Polymer Beads for Phosphopeptide Separation and Enrichment: Using Phos-tag derivatives attached to hydrophilic chromatography carriers (Phos-tag polymer beads), scientists can separate and concentrate phosphopeptides and phosphoproteins.

b. Phos-tag Biotin for Phosphopeptide Detection on Arrays: Phos-tag biotin allows the detection of phosphopeptides and phosphoproteins on various arrays, providing insights into their phosphorylation status.

c. Phos-tag Acrylamide for Phosphoprotein Electrophoresis: Phos-tag acrylamide enables the separation and detection of phosphoproteins via electrophoresis. These techniques contribute significantly to phosphoproteomics and life science research .

Survivin Suppression in Cancer Therapy

The compound 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide (also known as YM155 monobromide) acts as a novel small-molecule survivin suppressant. Survivin is an anti-apoptotic protein often overexpressed in cancer cells. YM155 down-regulates survivin expression and exhibits potent antitumor activity in preclinical studies .

Potential Metal Complexes for Bridging Phosphorylated Ligands

The compound 1,3-bis[bis(pyridin-2-ylmethyl)-amino]propan-2-olato forms dinuclear metal complexes under physiological conditions. These complexes, with vacant sites on two metal ions, can serve as bridging ligands for phosphorylated monoester dianions (R-OPO3^2-). For example, the dinuclear zinc complex (Zn2±Phos-tag) strongly binds to dinitrophenylphosphate dianions (Kd = 2.5 × 10^-8 M) at neutral pH. The selectivity indices for SO4^2-, CH3COO^-, and Cl^- anions are 5.2 × 10^3, 1.6 × 10^4, and 8.0 × 10^5, respectively. These findings open avenues for designing metal complexes with potential applications in bridging phosphorylated ligands .

Mechanism of Action

The mechanism of action of pyridopyrimidine derivatives often involves interaction with various therapeutic targets . For example, some of the most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate to tetrahydrofolate which is essential for the action of folate-dependent enzymes and then for DNA synthesis and methylation reactions .

Future Directions

The future directions for the study of this compound and other pyridopyrimidine derivatives involve further exploration of their therapeutic potential . This includes the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-2-32-18-10-8-16(9-11-18)26-20(29)15-27-19-7-5-13-25-21(19)22(30)28(23(27)31)14-17-6-3-4-12-24-17/h3-13H,2,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIMIUISXVBAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

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